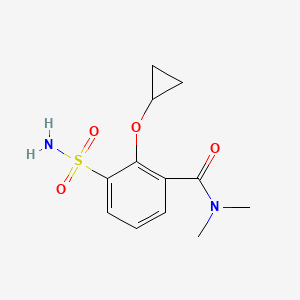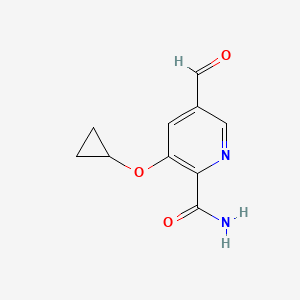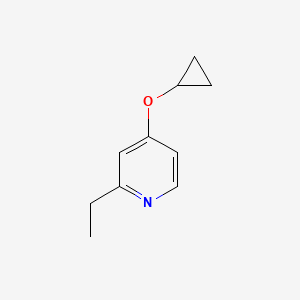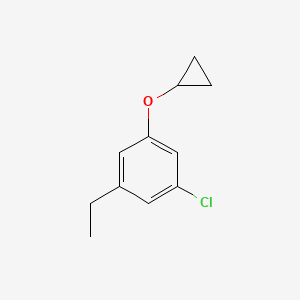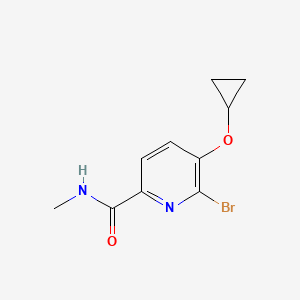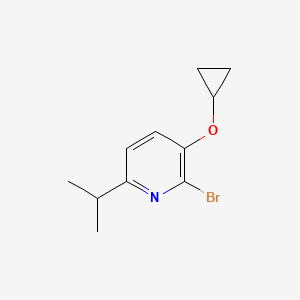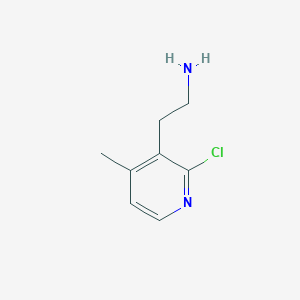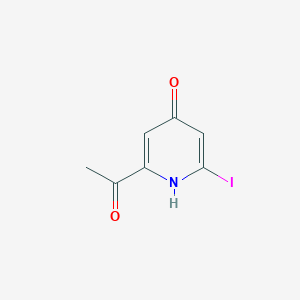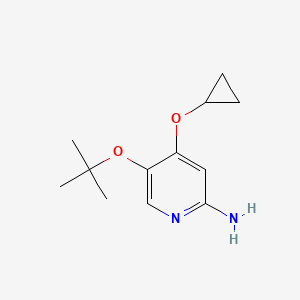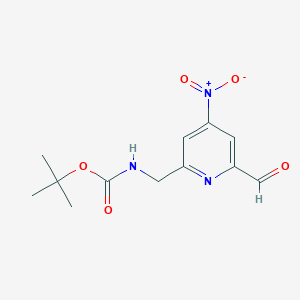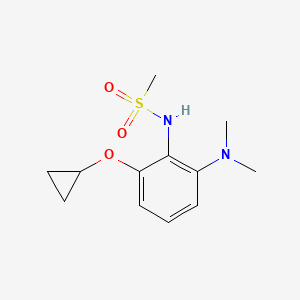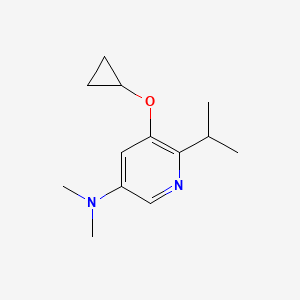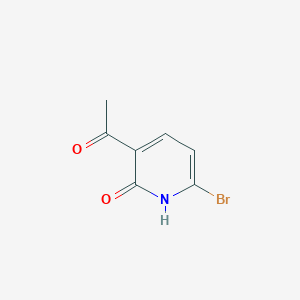
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone typically involves the bromination of 2-hydroxypyridine followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-hydroxypyridin-3-yl ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets. For instance, its bromine substituent can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further affecting its interactions and activity.
Comparaison Avec Des Composés Similaires
1-(6-Bromo-2-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Chloro-2-hydroxypyridin-3-YL)ethanone: Similar structure but with a chlorine substituent instead of bromine.
1-(6-Fluoro-2-hydroxypyridin-3-YL)ethanone: Contains a fluorine substituent.
1-(6-Iodo-2-hydroxypyridin-3-YL)ethanone: Contains an iodine substituent.
Propriétés
Formule moléculaire |
C7H6BrNO2 |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
3-acetyl-6-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)5-2-3-6(8)9-7(5)11/h2-3H,1H3,(H,9,11) |
Clé InChI |
DAEKJJPTUHVQBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(NC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


